Ethyl 3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate
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Overview
Description
Ethyl 3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate is a synthetic organic compound that belongs to the class of esters It features a pyrazole ring substituted with a trifluoromethyl group and a butanoate ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate typically involves the formation of the pyrazole ring followed by esterification. One common method involves the reaction of 3-(trifluoromethyl)-1H-pyrazole with ethyl 3-bromobutanoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the pyrazole ring, followed by esterification with ethyl 3-bromobutanoate. This method is advantageous due to its scalability and sustainability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides and thioesters.
Scientific Research Applications
Ethyl 3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of agrochemicals and materials with unique properties
Mechanism of Action
The mechanism of action of Ethyl 3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may act on enzymes or receptors, modulating their activity through binding interactions. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-[5-methyl-1H-pyrazol-1-yl]butanoate: Lacks the trifluoromethyl group, resulting in different chemical properties.
Methyl 3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
This compound is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
1883290-00-3 |
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Molecular Formula |
C11H15F3N2O2 |
Molecular Weight |
264.24 g/mol |
IUPAC Name |
ethyl 3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanoate |
InChI |
InChI=1S/C11H15F3N2O2/c1-4-18-10(17)6-8(3)16-7(2)5-9(15-16)11(12,13)14/h5,8H,4,6H2,1-3H3 |
InChI Key |
BSSVYGVTMVAKDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C)N1C(=CC(=N1)C(F)(F)F)C |
Origin of Product |
United States |
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